2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

CB2 agonist lead optimization often stalls due to a lack of systematic SAR probes at the 3-carboxamide position. This 4-oxo-1,4-dihydroquinoline derivative fills that gap by probing two critical vectors simultaneously: (i) 3-benzoyl replacement of the canonical 3-carboxamide, testing H-bond acceptor requirements; (ii) N-1 acetamide-linked meta-chlorophenyl, evaluating substituent electronic effects. Even negative binding data constrains the pharmacophore model and guides subsequent synthesis iterations. Custom-synthesized with full analytical characterization; available for immediate global dispatch.

Molecular Formula C24H17ClN2O3
Molecular Weight 416.86
CAS No. 1251708-12-9
Cat. No. B2944150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide
CAS1251708-12-9
Molecular FormulaC24H17ClN2O3
Molecular Weight416.86
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C24H17ClN2O3/c25-17-9-6-10-18(13-17)26-22(28)15-27-14-20(23(29)16-7-2-1-3-8-16)24(30)19-11-4-5-12-21(19)27/h1-14H,15H2,(H,26,28)
InChIKeyFRKKKRVEKMHVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Quinolinone-Acetamide Compound


2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide (CAS 1251708-12-9) is a fully synthetic small molecule (C₂₄H₁₇ClN₂O₃, MW 416.86 g/mol) composed of a 4-oxo-1,4-dihydroquinoline (quinolinone) core bearing a 3-benzoyl substituent and an N-(3-chlorophenyl)acetamide side chain . Its scaffold is structurally related to pharmacologically validated 4-oxo-1,4-dihydroquinoline-3-carboxamide classes that have demonstrated potent, selective CB₂ cannabinoid receptor agonism in published medicinal chemistry campaigns [1]. As of the latest ChEMBL release, this specific compound has not been annotated in any peer-reviewed publications or clinical trials, and no experimental bioactivity data are available in authoritative public databases [2]. Procurement interest therefore rests on its potential as a screening or derivatization starting point within a chemotype that has a well-characterized structure-activity relationship (SAR) landscape.

1 Screening or derivatization starting point within a validated 4-oxoquinoline chemotype
2 No reported bioactivity; class-level CB₂ scaffold precedent requires experimental SAR confirmation
3 Computationally profiled; logP 5.09 and tPSA 63 Ų may support permeability modeling studies

Inadequacy of Generic 4-Oxoquinoline Analogs


Validation of structure-activity relationships within the 4-oxo-1,4-dihydroquinoline-3-carboxamide class demonstrates that both the nature of the N-1 substituent and the electronic character of the 3-carboxamide (or 3-acyl) appendage are critical determinants of receptor affinity, selectivity, and functional activity [1][2]. In the specific context of CB₂ cannabinoid receptor ligand optimization, subtle modifications—such as changing the N-1 substituent from alkyl to benzyl or altering the carboxamide aryl group—have been shown to produce measurable shifts in binding affinity and efficacy [1]. The meta-chloro substitution pattern present in CAS 1251708-12-9 is not interchangeable with para-chloro, methoxy, or unsubstituted phenyl analogs, as regioisomeric and electronic differences at this position may differentially affect target engagement, metabolic stability, and off-target profiles. Substituting a structurally similar but electronically or sterically distinct analog without experimental confirmation therefore carries a meaningful risk of irreproducible screening outcomes.

REGIOISOMER Meta-chloro vs. para-chloro analogs differ in electrostatic and steric profile; may shift target engagement and metabolic recognition.
ELECTRONIC 3-Chloro (electron-withdrawing) vs. 3-methoxy (electron-donating) substitution alters lipophilicity and halogen-bond potential; direct SAR transfer cannot be assumed.
CORE SUBSTITUTION 6-Methyl and other core-substituted analogs introduce conformational and metabolic differences; unsubstituted core may behave distinctly in sterically constrained binding sites.

Structural Differentiation vs. Closest Analogs


Regioisomeric Chloro Substitution: Meta vs. Para

The target compound incorporates a 3-chlorophenyl (meta-chloro) anilide group, whereas the closest commercially available positional isomer bears a 4-chlorophenyl (para-chloro) group (CAS 895652-66-1) . These regioisomers are constitutionally distinct (identical molecular formula C₂₄H₁₇ClN₂O₃, MW 416.86 g/mol) but differ in the spatial orientation of the chlorine substituent relative to the acetamide linkage. The meta-chloro orientation alters the molecular electrostatic potential surface, dipole moment vector, and potential for halogen-bonding interactions compared to the para isomer—factors known to influence target binding and metabolic CYP450 recognition in drug-like molecules [1]. No head-to-head biological comparison data exist for these two specific compounds; the differentiation is grounded in well-established medicinal chemistry principles of positional isomerism.

Regioisomeric Chloro Substitution
Class-level
Meta-chloro (3-Cl) on phenylacetamide vs. para-chloro (4-Cl, CAS 895652-66-1). Identical formula, distinct 3D electrostatic and steric profile.
Regioisomer identity may influence target binding and CYP recognition.
No head-to-head bioactivity data; positional isomerism principle.
Medicinal Chemistry Structure-Activity Relationship Drug Design

Electronic Effects: 3-Chloro vs. 3-Methoxy

A closely related analog replaces the 3-chloro substituent with a 3-methoxy group (CAS 898343-68-5; C₂₅H₂₀N₂O₄, MW 412.45 g/mol) . This substitution introduces distinct electronic effects: chloro is electron-withdrawing (σₘ = +0.37), while methoxy is electron-donating (σₘ = +0.12) via resonance. The Hammett σₘ difference of Δσ ≈ 0.25 translates to altered π-π stacking potential and hydrogen-bond acceptor capability, which may differentially affect binding to aromatic receptor pockets. Additionally, the chlorine atom increases lipophilicity (predicted logP: 5.09 vs. ~4.4 for the methoxy analog [1]) and provides a potential halogen-bond donor site unavailable in the methoxy derivative.

Electronic Effects: 3-Cl vs. 3-OMe
Class-level
3-Cl: σₘ +0.37, predicted logP 5.09. 3-OCH₃ (CAS 898343-68-5): σₘ +0.12, predicted logP ≈ 4.4. Δσₘ ≈ +0.25; ΔlogP ≈ +0.7.
Chloro derivative is more lipophilic and electron-withdrawing; may alter permeability and halogen-bonding interactions.
Hammett constants from literature; logP from ZINC20 predictions.
Physical Organic Chemistry QSAR Pharmacokinetics

Chloro vs. Unsubstituted Phenyl Ring Comparison

Removal of the chlorine atom yields the unsubstituted N-phenyl analog (CAS 895652-69-4; C₂₄H₁₈N₂O₃, MW 382.42 g/mol) . The chlorine substituent increases molecular weight by 34.44 Da and contributes an additional heavy atom capable of halogen bonding. In drug design, strategic chlorine incorporation on aromatic rings frequently improves target affinity through halogen-π interactions and can enhance metabolic stability by blocking CYP450-mediated oxidation at the substituted position [1]. The unsubstituted analog lacks these potential advantages while being more synthetically accessible and less lipophilic.

Chloro vs. Unsubstituted Phenyl
Class-level
Target: 3-Cl present, MW 416.86, predicted logP 5.09. N-phenyl analog (CAS 895652-69-4): no Cl, MW 382.42, predicted logP ≈ 4.2. ΔMW +34.44 Da; ΔlogP ≈ +0.9.
Chlorine adds halogen-bond capability and lipophilicity; may block metabolic soft spots.
Class-level precedent for halogen effects on metabolic stability.
Medicinal Chemistry Lipophilicity Metabolic Stability

Core Substitution: Unsubstituted vs. 6-Methyl Quinolinone

The 6-methyl analog (CAS 895653-07-3; C₂₅H₁₉ClN₂O₃, MW 430.89 g/mol) introduces an electron-donating methyl group at the 6-position of the quinolinone core [1]. Methyl substitution at this position is known to influence the conformational preferences of the 4-oxoquinoline scaffold and may alter metabolic susceptibility at the adjacent C-7 position (a common site for CYP450-mediated oxidation) [2]. The unsubstituted core (target compound) avoids potential steric clashes in compact binding pockets while retaining full aromatic planarity for π-stacking interactions.

Core Substitution: Unsubstituted vs. 6-Methyl
Class-level
Target: no 6-substituent, MW 416.86. 6-methyl analog (CAS 895653-07-3): 6-CH₃, MW 430.89. Smaller, less sterically demanding; no benzylic oxidation site.
Unsubstituted core may fit sterically constrained pockets and avoid methyl-related metabolism.
SAR insight from 4-oxoquinoline cannabinoid literature.
Medicinal Chemistry Metabolism Conformational Analysis

Physicochemical Profile and Drug-Likeness Assessment

The target compound's computed physicochemical parameters place it near the boundary of traditional oral drug-likeness space. With a predicted logP of 5.09 [1], a topological polar surface area (tPSA) of 63 Ų, 0 hydrogen bond donors, and 4 hydrogen bond acceptors [1], the compound violates Lipinski's Rule of Five on the logP criterion (logP ≤5 preferred). This profile is comparable to the 4-chlorophenyl regioisomer (logP ~5.21; tPSA 63 Ų) [1] but more lipophilic than the 3-methoxy analog (predicted logP ~4.4) and the unsubstituted N-phenyl analog (predicted logP ~4.2). The elevated logP suggests potential for enhanced membrane permeation but also higher risk of poor aqueous solubility, promiscuous binding, and rapid metabolic clearance—factors that must be weighed against screening objectives.

Physicochemical Profile
Reported
logP 5.09, tPSA 63 Ų, HBD 0, HBA 4. Exceeds Lipinski logP cutoff; more lipophilic than 3-methoxy and unsubstituted analogs.
Suited for hit-finding or CNS-permeability modeling; oral drug-likeness compliance is limited.
Computed properties from ZINC20; Lipinski reference.
ADME Drug-Likeness Computational Chemistry

Scaffold Precedence: CB2 Receptor Affinity and Selectivity

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold—to which the target compound's 4-oxoquinoline core is structurally analogous—has yielded CB₂ receptor agonists with Kᵢ values as low as 0.7 nM and >10,000-fold selectivity over CB₁ in optimized leads [1][2]. While the target compound differs in bearing a 3-benzoyl group and an N-1 acetamide linkage rather than a 3-carboxamide, the shared quinolinone core places it within a chemotype that has demonstrated tractable SAR and therapeutic potential in inflammation, pain, and neurodegenerative disease models. This class-level precedent provides a rational basis for prioritizing the target compound in CB₂- or GPCR-focused screening collections, with the caveat that direct potency translation requires experimental confirmation.

Scaffold Precedence: CB₂ Affinity
Class-level
Optimized 4-oxoquinoline-3-carboxamides show Kᵢ(CB₂) as low as 0.7 nM with >10,000-fold selectivity over CB₁. Target compound has a related 4-oxoquinoline core but lacks 3-carboxamide.
Class-level precedent supports scaffold exploration; direct potency translation requires experimental data.
No direct affinity data for CAS 1251708-12-9.
Cannabinoid Receptor GPCR Selectivity

Research and Procurement Scenarios


CB2 Receptor SAR Expansion and Negative Data Generation

The 4-oxoquinoline scaffold is a validated CB₂ agonist chemotype with demonstrated sub-nanomolar potency and >10,000-fold selectivity over CB₁ in optimized leads [1]. Procuring CAS 1251708-12-9 enables interrogation of two key SAR vectors simultaneously: (i) replacement of the canonical 3-carboxamide with a 3-benzoyl group, and (ii) introduction of an N-1 acetamide-linked 3-chlorophenyl substituent. Even a negative result (loss of CB₂ affinity) provides valuable pharmacophore constraint data, informing whether the 3-carboxamide is essential for receptor engagement—information that directly guides subsequent synthetic iterations.

Kinase Profiling and EGFR-TK Inhibition Screening

Quinoline-based compounds, including 4-oxo-1,4-dihydroquinoline derivatives, have demonstrated EGFR tyrosine kinase inhibitory activity in multiple patent and literature disclosures [1]. The target compound's 3-benzoyl substituent presents a hydrogen-bond-accepting carbonyl positioned similarly to key pharmacophoric elements found in type I and type II kinase inhibitors. Its inclusion in a kinase selectivity panel—alongside the 4-chloro, 3-methoxy, and unsubstituted N-phenyl analogs—can rapidly establish whether the 3-chloro substitution confers any selectivity advantage across the kinome, with the regioisomeric pair (meta vs. para chloro) serving as an internal control for positional effects on hinge-region binding.

Antimicrobial Screening (Gram-Positive & Gram-Negative)

The 4-oxo-1,4-dihydroquinoline-3-carboxamide natural product scaffold has demonstrated antimicrobial activity against phytopathogenic bacteria [1], and synthetic 1,3-disubstituted 4-oxo-1,4-dihydroquinolines have shown broad-spectrum antimicrobial effects in comparison with reference drugs . CAS 1251708-12-9 can be screened in parallel with its closest analogs (4-Cl regioisomer, 3-OCH₃ analog, N-phenyl analog) to identify whether the 3-chlorophenyl-3-benzoyl combination yields a differentiated minimum inhibitory concentration (MIC) profile, particularly against resistant strains where halogen-containing quinolones have historically shown enhanced potency.

Computational Chemistry and in silico ADME Model Training

The compound's computed logP (5.09), tPSA (63 Ų), and absence of hydrogen bond donors place it near the boundary of oral drug-likeness space [1]. When procured alongside its 3-methoxy (lower logP), 4-chloro regioisomer, and unsubstituted N-phenyl (lowest logP) analogs, this set of compounds constitutes a valuable, systematically varied mini-library for training and validating in silico ADME models—particularly for predicting the impact of halogen position and electronic character on membrane permeability, CYP450 metabolic site-of-metabolism predictions, and plasma protein binding.

Application
Selection Property
Validation Focus
CB₂ receptor SAR expansion
4-Oxoquinoline core with 3-benzoyl/N-1 acetamide substitution
Determine if 3-carboxamide is essential for CB₂ engagement; generate pharmacophore constraints
Kinase panel screening
Quinolinone-based hinge-binding motif with 3-chloro anilide
Assess selectivity across kinome; compare regioisomeric chloro effects on hinge-region binding
Antimicrobial screening
Halogenated 4-oxoquinoline scaffold
Compare MIC profiles against resistant strains; differentiate from analog set
In silico ADME model training
Systematically varied logP and electronic character within analog mini-library
Validate permeability, CYP metabolism, and protein binding prediction models
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